molecular formula C13H12N2O2 B6367451 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% CAS No. 1261915-16-5

4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367451
CAS RN: 1261915-16-5
M. Wt: 228.25 g/mol
InChI Key: FJRQQWMQCMBZRW-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% (4-AP-95) is a chemical compound used in a number of scientific research applications. It has been studied for its biochemical and physiological effects, and for its advantages and limitations for laboratory experiments.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% has a number of scientific research applications. It has been used in studies of the effects of neurotransmitters on synaptic transmission, as well as in studies of the effects of drugs on the central nervous system. It has also been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the immune system. Additionally, 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% has been used to study the effects of drugs on the gastrointestinal system.

Mechanism of Action

4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% works by blocking the reuptake of neurotransmitters at the synapse. This prevents the neurotransmitters from being recycled and allows them to remain in the synapse for longer periods of time. This increases the amount of neurotransmitter available for binding to receptors and results in an increase in synaptic transmission.
Biochemical and Physiological Effects
4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. In studies of the effects of drugs on the central nervous system, 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% has been shown to increase the amount of neurotransmitter available for binding to receptors, resulting in increased synaptic transmission. Additionally, 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% has been shown to increase the amount of dopamine and serotonin available for binding to receptors, resulting in increased levels of these neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is a relatively safe compound. It is not toxic and has a low risk of causing side effects. Additionally, it is relatively easy to synthesize and is available in 95% purity. The main limitation of using 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is not as effective as some other compounds in blocking the reuptake of neurotransmitters.

Future Directions

Some potential future directions for the use of 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% include further studies of its effects on the central nervous system, particularly its effects on the release and reuptake of neurotransmitters. Additionally, further research could be done on its effects on the cardiovascular and immune systems, as well as its effects on the gastrointestinal system. Finally, further research could be done to optimize the synthesis of 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% and to develop new methods for synthesizing it.

Synthesis Methods

4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% can be synthesized using a reaction between 3-acetylaminophenol and hydroxylamine hydrochloride. This reaction will yield 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% in 95% purity. The reaction is carried out in an aqueous solution of hydroxylamine hydrochloride at a pH of 8.5. The reaction is heated to 60°C and stirred for two hours. After the reaction is complete, the solution is cooled and the 4-(3-Acetylaminophenyl)-2-hydroxypyridine, 95% is isolated by filtration.

properties

IUPAC Name

N-[3-(2-oxo-1H-pyridin-4-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9(16)15-12-4-2-3-10(7-12)11-5-6-14-13(17)8-11/h2-8H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRQQWMQCMBZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682909
Record name N-[3-(2-Oxo-1,2-dihydropyridin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261915-16-5
Record name N-[3-(2-Oxo-1,2-dihydropyridin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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